3,4-Dibromodiphenyl ether
Overview
Description
3,4-Dibromodiphenyl ether is a useful research compound. Its molecular formula is C12H8Br2O and its molecular weight is 328 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anaerobic Microbial and Photochemical Degradation : 4,4'-Dibromodiphenyl ether (BDE15) was studied for its degradation under anaerobic microbial conditions and photochemical pathways. The study found that BDE15 was reductively debrominated to 4-bromodiphenyl ether (BDE3) and diphenyl ether (DE) within biological reactors. It suggested that the degradation of BDE3 to DE is more rapid, indicating the rate-limiting step in anaerobic BDE15 degradation is the conversion of BDE15 to BDE3. The photochemical degradation showed reductive debromination occurring via homolytic C-Br bond cleavage (Rayne, Ikonomou, & Whale, 2003).
Solubilization in Surfactant Micelles : Research has explored the cosolubilization of 4,4′-dibromodiphenyl ether in various surfactant micelles, providing insights into the interactions between such compounds and surfactant systems. This has implications for the removal of PBDEs from contaminated soils and treatments using surfactant-enhanced remediation technology (Yang et al., 2015).
Toxicity Evaluation on Zebrafish : The toxicity of 4,4′-dibromodiphenyl ether, among other derivatives, was evaluated on adult and embryonic zebrafish. The study highlighted the moderate toxicity of these compounds to adult zebrafish and their adverse effects on embryonic development, including decreased hatching rate and larval growth inhibition (Qin et al., 2014).
Gas-phase Reactions with OH Radicals : The study examined the kinetics and mechanism of gas-phase reactions of various brominated diphenyl ethers, including 4,4'-dibromodiphenyl ether, with OH radicals. This research is crucial in understanding the environmental fate of PBDEs as they interact with radicals in the atmosphere (Raff & Hites, 2006).
Ligninase-mediated Transformation : A study focused on the transformation behavior of 4,4′-dibromodiphenyl ether (BDE 15) mediated by lignin peroxidase, an enzyme produced by white rot fungus. The research adds to the understanding of the origins of hydroxylated PBDEs in the environment (Feng et al., 2013).
Mechanism of Action
Target of Action
3,4-Dibromodiphenyl ether is a synthetic compound that has been suggested to interact with thyroid hormone-binding proteins . These proteins play a crucial role in transporting thyroid hormones from the bloodstream to the brain .
Mode of Action
It is believed to interact with its targets and cause changes in the normal functioning of the thyroid hormone system .
Biochemical Pathways
WS, can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-dibromodiphenyl ether . The degradation process involves the sequential action of enzymes BphA, BphB, and BphC . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .
Pharmacokinetics
It is known that the compound is extremely persistent in the environment , suggesting that it may also be persistent in biological systems.
Result of Action
Its potential to disrupt the normal functioning of the thyroid hormone system could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is known to be extremely persistent in soil and water , which could affect its bioavailability and toxicity. Furthermore, certain bacteria in the environment can degrade the compound, potentially influencing its environmental persistence and effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-Dibromodiphenyl ether are not yet fully understood. Studies on similar compounds suggest that they can interact with various enzymes, proteins, and other biomolecules. For instance, a strain of bacteria, Cupriavidus sp. WS, has been found to degrade diphenyl ether and its brominated congeners, including this compound . The degradation process involves several enzymes, including BphA, BphB, and BphC .
Cellular Effects
They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Studies on similar compounds suggest that they exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pbdes are known for their environmental persistence, with half-lives ranging from 10 to over 20 years, depending on the type of congener .
Metabolic Pathways
Studies on similar compounds suggest that they can be metabolized by certain strains of bacteria .
Properties
IUPAC Name |
1,2-dibromo-4-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUJFDKVPDCZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477015 | |
Record name | 3,4-Dibromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-59-1 | |
Record name | 3,4-Dibromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dibromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362J1P2Y5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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